1-(Bromomethyl)-2,4,5-trichlorobenzene

Description

Contextualizing 1-(Bromomethyl)-2,4,5-trichlorobenzene within Organohalogen Chemistry

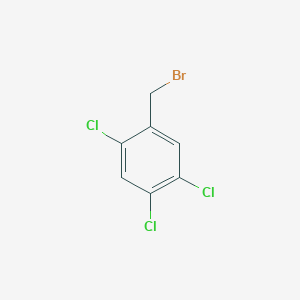

This compound is a distinct molecule that belongs to both the benzyl (B1604629) halide and trichlorobenzene derivative categories. Its structure consists of a benzene (B151609) ring substituted with three chlorine atoms at the 2, 4, and 5 positions, and a bromomethyl (-CH₂Br) group at the 1 position. This specific arrangement of atoms defines its chemical identity and behavior.

Below are the key chemical properties of this compound.

Significance in Advanced Organic Synthesis and Chemical Research

The primary significance of this compound in organic chemistry is its role as a versatile synthetic intermediate. The bromomethyl group is a highly reactive functional handle that allows for the introduction of the 2,4,5-trichlorobenzyl moiety into a wide array of other molecules.

The most common and important reaction involving benzyl halides is nucleophilic substitution. In these reactions, a nucleophile (a species rich in electrons) attacks the benzylic carbon, displacing the bromide ion. khanacademy.org This can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the specific reactants and conditions. khanacademy.org This reactivity makes the compound a valuable building block for constructing more complex molecules, which may have applications in the synthesis of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comontosight.ai For instance, aryl halides, a related class of compounds, are crucial building blocks in these fields due to the properties imparted by their halogen atoms. researchgate.net

Overview of Research Trajectories for Related Chemical Structures

Research into chemical structures related to this compound follows several key trajectories that highlight the broader importance of halogenated aromatic compounds.

Trichlorobenzene Derivatives: The isomers of trichlorobenzene, particularly 1,2,4-trichlorobenzene (B33124) and 1,3,5-trichlorobenzene (B151690), have been studied for their industrial applications as solvents and as intermediates in the synthesis of other chemicals. wikipedia.orgwikipedia.org Research also focuses on their environmental presence and degradation, as polychlorinated aromatic compounds can be persistent organic pollutants. nih.gov Studies on polychlorinated biphenyls (PCBs), which share structural similarities, have extensively documented their environmental persistence and health effects, driving research into safer alternatives and remediation strategies. nih.govepa.govwikipedia.orgnih.gov

Halogenated Benzyl Halides: The field of organic synthesis is continually exploring new ways to utilize the reactivity of benzyl halides. Recent research focuses on developing novel catalytic methods for their reactions, such as dehalogenation and benzylation under metal-free conditions. rsc.org Another area of active investigation is their use in generating benzyl radicals, which are useful intermediates for forming new carbon-carbon bonds. numberanalytics.com The introduction of halogen atoms into drug candidates is a major strategy in medicinal chemistry to modulate properties like binding affinity and metabolic stability. researchgate.netacs.org The development of efficient methods for synthesizing and functionalizing halogenated building blocks like this compound is therefore of continuous interest.

Table of Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,4,5-trichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKMRIKFBWJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552991 | |

| Record name | 1-(Bromomethyl)-2,4,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81778-11-2 | |

| Record name | 1-(Bromomethyl)-2,4,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 1 Bromomethyl 2,4,5 Trichlorobenzene

Direct Bromination Strategies in the Synthesis of Substituted Benzyl (B1604629) Bromides

The direct conversion of the methyl group of 2,4,5-trichlorotoluene (B165455) to a bromomethyl group is a key step in the synthesis of 1-(bromomethyl)-2,4,5-trichlorobenzene. This transformation is typically accomplished through free-radical substitution reactions, where a hydrogen atom of the methyl group is replaced by a bromine atom.

Radical-Mediated Bromination Techniques (e.g., N-bromosuccinimide, AIBN)

A widely employed method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.comorganic-chemistry.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or, more recently, in less hazardous solvents like 1,2-dichlorobenzene, under reflux conditions. koreascience.kr

The mechanism proceeds via a free-radical chain reaction. The initiator, upon heating or photochemical irradiation, decomposes to form free radicals. These radicals then abstract a hydrogen atom from the methyl group of 2,4,5-trichlorotoluene, generating a resonance-stabilized benzylic radical. This benzylic radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction. mychemblog.com The low concentration of bromine maintained by NBS in the reaction mixture is crucial to favor benzylic substitution over electrophilic aromatic addition to the benzene (B151609) ring. masterorganicchemistry.com

Table 1: Examples of Radical-Mediated Benzylic Bromination

| Substrate | Brominating Agent | Initiator | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Toluene | NBS | Benzoyl Peroxide | CCl4 | Reflux | 64 | mychemblog.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | 1,2-Dichlorobenzene | 80 °C, 8 h | 92 | koreascience.kr |

| Methyl benzene derivative | NBS/SiCl4 | - | CH3CN | Room Temperature | Good yields | sciforum.net |

Photochemical Approaches to Bromination of Methyl-Substituted Trichlorobenzenes

Photochemical methods offer an alternative route for the side-chain bromination of toluenes. This approach involves the use of elemental bromine or other brominating agents under UV irradiation. The light provides the energy for the homolytic cleavage of the bromine-bromine bond, generating bromine radicals that initiate the chain reaction, similar to the mechanism with chemical initiators. google.comscirp.org

This method can be particularly useful for large-scale industrial production and has been shown to be effective for the side-chain bromination of various substituted toluenes. google.com The reaction can be carried out in the absence of a solvent or in an inert solvent. Continuous removal of the hydrogen bromide (HBr) byproduct can drive the reaction to completion. google.com Recent advancements have explored continuous-flow photochemical bromination, which offers better control over reaction parameters and improved safety. organic-chemistry.org For instance, a continuous-flow protocol using NBS activated by a compact fluorescent lamp (CFL) has been developed, avoiding the use of hazardous chlorinated solvents like CCl4. organic-chemistry.org

Precursor Synthesis and Functionalization of 2,4,5-Trichlorotoluene

The availability of the starting material, 2,4,5-trichlorotoluene, is crucial for the synthesis of this compound. This section outlines the common synthetic routes to obtain this precursor.

Preparation of Trichlorobenzene Isomers as Starting Materials (e.g., 1,2,4-Trichlorobenzene)

1,2,4-Trichlorobenzene (B33124) is a key intermediate in the synthesis of 2,4,5-trichlorotoluene. It can be produced through the chlorination of benzene or dichlorobenzene isomers. google.comguidechem.comnj.gov The chlorination of benzene in the presence of a Lewis acid catalyst typically yields a mixture of dichlorobenzene isomers. google.com Further chlorination of this mixture, or of specific dichlorobenzene isomers like ortho- or para-dichlorobenzene, can lead to the formation of 1,2,4-trichlorobenzene. google.comchemicalbook.com The reaction conditions, including the catalyst and temperature, can be optimized to maximize the yield of the desired 1,2,4-trichlorobenzene isomer. guidechem.com

Selective Methylation or other Functionalization of Chlorinated Aromatic Rings

The introduction of a methyl group onto the 1,2,4-trichlorobenzene ring to form 2,4,5-trichlorotoluene is a challenging step due to the deactivating nature of the chlorine substituents on the aromatic ring. A common industrial method for the production of 2,4,5-trichlorotoluene involves the chlorination of p-chlorotoluene. google.com This process, carried out in the presence of a suitable catalyst such as ferrous sulfide, yields a mixture of trichlorotoluene isomers, with 2,4,5-trichlorotoluene being the major product. google.com

Direct methylation of 1,2,4-trichlorobenzene via a Friedel-Crafts alkylation reaction is generally not a preferred method. The Friedel-Crafts reaction is an electrophilic aromatic substitution, and the presence of three electron-withdrawing chlorine atoms on the benzene ring deactivates it towards electrophilic attack, making the reaction difficult to achieve with high selectivity and yield. chemguide.co.ukyoutube.com The directing effects of the chlorine atoms would likely lead to a mixture of methylated products.

Novel Synthetic Routes and Catalyst Development for Halogenated Benzyl Halides

Research in the field of organic synthesis continues to produce novel methods for the preparation of benzyl halides, including those with halogenated aromatic rings. These new routes often focus on improving selectivity, reaction conditions, and environmental friendliness.

Recent developments include the use of new catalytic systems to facilitate benzylic bromination. For instance, cooperative catalysis involving a nucleophilic catalyst and a photocatalyst has been shown to enable the transformation of a broad range of benzyl halides, including those that are electron-deficient, into benzylic radicals for further reactions. acs.org This approach can overcome the challenges associated with the direct radical generation from deactivated benzyl halides.

Furthermore, new brominating agents and reaction conditions are being explored to avoid the use of toxic reagents and solvents. For example, a modification of the Wohl-Ziegler reaction using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of catalytic ZrCl4 has been reported to prevent competing aromatic ring bromination. scientificupdate.com Additionally, methods for the bromination of deactivated toluenes using elemental bromine at elevated temperatures have been developed. google.com These advancements offer more efficient and sustainable pathways for the synthesis of functionalized benzyl bromides like this compound.

Metal-Free and Green Chemistry Approaches in Benzyl Halide Dehalogenation and Benzylation

The development of synthetic methods that are environmentally benign and avoid the use of heavy metals is a central goal of green chemistry. These approaches are highly relevant to the transformation of benzyl halides like this compound.

Dehalogenation: A significant metal-free method for the dehalogenation of benzyl halides utilizes a phosphonic acid (H₃PO₃) and iodine (I₂) system. rsc.orgresearchgate.net This approach successfully reduces various benzyl chlorides, bromides, and iodides to their corresponding benzyl derivatives in high yields. rsc.org The reaction proceeds under simple and inexpensive conditions, positioning it as a green alternative to traditional metal-hydride-based reductions. rsc.orgresearchgate.net For instance, the reduction of benzyl bromide derivatives using this system has been shown to be effective, as detailed in the table below. researchgate.net

Another innovative, transition-metal-free approach involves a photo-triggered hydrogenation of aryl halides using phenylhydrazine (B124118) (PhNHNH₂), a base, and light. mdpi.com This method initiates a radical-mediated process that can efficiently reduce a wide range of aryl halides under mild conditions, showcasing broad functional group tolerance. mdpi.com

Benzylation: Green benzylation methodologies aim to replace hazardous reagents and solvents. Friedel-Crafts benzylation, a key reaction for forming carbon-carbon bonds, has been adapted to meet green chemistry principles. One such method performs the reaction under "on-water" conditions using a resorcinarene (B1253557) macrocycle as a hydrophobic organocatalyst. nih.gov This procedure avoids the use of metal catalysts and leverages the hydrophobic effect to activate the benzyl chloride for electrophilic attack on arenes. nih.gov

Solvent-free benzylation has also been achieved using solid acid catalysts like Fe₂O₃/ZrO₂. jocpr.com This heterogeneous catalyst facilitates the reaction between various aromatic compounds and benzyl chloride at elevated temperatures, leading to good yields of diphenylmethane (B89790) derivatives in short reaction times. jocpr.com The catalyst can be easily recovered by filtration and reused, adding to the sustainability of the process. jocpr.com

| Substrate (Benzyl Bromide Derivative) | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzyl bromide | Benzene, 120°C, 36 h | Toluene | 76 |

| 4-Methylbenzyl bromide | Benzene, 120°C, 36 h | p-Xylene | 85 |

| 4-Chlorobenzyl bromide | Benzene, 120°C, 36 h | 4-Chlorotoluene | 81 |

Role of Organocatalysis and Photocatalysis in Benzyl Halide Transformations

Organocatalysis and photocatalysis represent modern frontiers in synthetic chemistry, offering mild and highly selective ways to activate and transform molecules like benzyl halides.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating benzyl radicals directly from benzyl halides. chemistryviews.org A significant challenge in this area is the highly variable reduction potential of different benzyl halides, which makes finding a general set of reaction conditions difficult. nih.govorganic-chemistry.org A cooperative catalysis strategy has been developed to overcome this impediment. chemistryviews.orgacs.org This approach uses a nucleophilic organocatalyst, such as lutidine (3,5-dimethylpyridine), in conjunction with a photocatalyst, typically an iridium complex. nih.govorganic-chemistry.org The lutidine first displaces the halide from the benzyl halide to form a lutidinium salt. nih.govacs.org This salt has a more uniform and accessible reduction potential, allowing for a single set of photocatalytic conditions to be applied to a broad range of benzyl chlorides and bromides. chemistryviews.orgnih.govorganic-chemistry.org The reduced photocatalyst then transfers an electron to the lutidinium salt, which fragments to generate the desired benzyl radical for subsequent reactions, such as Giese coupling with electron-deficient alkenes. nih.govacs.org

Transition-metal-free photocatalysis for benzyl halide activation has also been demonstrated. researchgate.net One such system uses a dithiocarbamate (B8719985) anion as an organocatalyst under visible light to achieve the benzylation of various heterocycles with benzyl halides, providing good yields without the need for metal catalysts or oxidants. researchgate.net

| Benzyl Halide | Catalyst System | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl chloride | Ir[dF(CF3)ppy]2(dtbbpy)PF6 + Lutidine | DIPEA, Blue LEDs | 4-Phenylbutanenitrile | 96 |

| 4-Chlorobenzyl chloride | Ir[dF(CF3)ppy]2(dtbbpy)PF6 + Lutidine | DIPEA, Blue LEDs | 4-(4-Chlorophenyl)butanenitrile | 93 |

| 4-Methoxybenzyl bromide | Ir[dF(CF3)ppy]2(dtbbpy)PF6 + Lutidine | DIPEA, Blue LEDs | 4-(4-Methoxyphenyl)butanenitrile | 85 |

Organocatalysis: As mentioned, lutidine plays a key role as a nucleophilic organocatalyst in cooperative photocatalytic systems. nih.gov Beyond this, organocatalysts are employed in other transformations. For example, the metal-free Friedel-Crafts benzylation performed "on-water" relies on a resorcinarene macrocycle to activate benzyl chloride through hydrogen bonding interactions. nih.gov This supramolecular approach polarizes the carbon-chlorine bond, facilitating the electrophilic attack by arenes under environmentally friendly conditions. nih.gov

Purification and Isolation Techniques for Halogenated Benzyl Halide Intermediates

The isolation of pure halogenated benzyl halides, such as this compound, from a reaction mixture is critical for their use in subsequent synthetic steps. Standard laboratory techniques are employed, often requiring optimization based on the specific properties of the compound and its impurities. emu.edu.tr

Distillation: For liquid benzyl halides or those with relatively low melting points, fractional distillation under reduced pressure is a common and effective purification method. lookchem.com This technique separates compounds based on differences in their boiling points. To ensure the removal of volatile impurities and water, the crude product is typically dried with a drying agent like magnesium sulfate (B86663) (MgSO₄) or calcium sulfate (CaSO₄) prior to distillation. lookchem.com The process involves collecting the middle fraction at a constant boiling point and pressure, which is then stored over a desiccant such as calcium hydride (CaH₂) to prevent degradation. lookchem.com For highly sensitive compounds, degassing through several freeze-thaw cycles under vacuum may be performed before final distillation. lookchem.com

Crystallization/Recrystallization: Crystallization is the primary method for purifying solid organic compounds. emu.edu.tr The process involves dissolving the crude solid in a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures, while impurities remain either soluble or insoluble. Slow cooling of the saturated solution allows for the formation of pure crystals, which are then isolated by vacuum filtration. emu.edu.tr The choice of solvent is crucial and may require empirical testing of various solvent systems to achieve optimal purity and recovery. Repeating the process (recrystallization) can further enhance the purity of the final product. emu.edu.tr

Chromatography: Chromatography is a versatile separation technique used for both purification and purity analysis. emu.edu.tr Column chromatography is frequently used for the purification of halogenated benzyl halides and their derivatives. jocpr.com In this method, the crude mixture is passed through a stationary phase, such as silica (B1680970) gel or alumina, using a liquid mobile phase (eluent). jocpr.comlookchem.com Separation occurs based on the differential adsorption of the components to the stationary phase. For nonpolar compounds like many benzyl halides, a nonpolar eluent system, such as petroleum ether or hexane/ethyl acetate (B1210297) mixtures, is typically employed. jocpr.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify and combine those containing the pure product. emu.edu.tr

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 2,4,5 Trichlorobenzene

Nucleophilic Substitution Reactions (S\sub>N1 and S\sub>N2 Pathways) involving the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. Consequently, 1-(bromomethyl)-2,4,5-trichlorobenzene readily undergoes nucleophilic substitution reactions. The specific mechanism of these substitutions, whether proceeding via a unimolecular (S\sub>N1) or bimolecular (S\sub>N2) pathway, is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. quora.com

Kinetic and Mechanistic Studies of Halide Displacement from Benzyl (B1604629) Halides

Benzyl halides, in general, are capable of reacting through both S\sub>N1 and S\sub>N2 mechanisms due to the unique stability of the intermediates and transition states involved. quora.com

S\sub>N1 Pathway: This mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the leaving group (bromide) to form a carbocation intermediate. quora.com In the case of this compound, this would be the 2,4,5-trichlorobenzyl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. quora.com Strong ionizing solvents and weak nucleophiles favor the S\sub>N1 pathway. youtube.com

S\sub>N2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com The rate of an S\sub>N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com The transition state for the S\sub>N2 reaction of a benzyl halide is stabilized by the conjugation of the p-orbitals of the benzene ring with the partially formed and partially broken bonds. quora.com Strong nucleophiles and polar aprotic solvents favor the S\sub>N2 pathway. youtube.com

Kinetic experiments are crucial in distinguishing between these pathways. For an S\sub>N2 reaction, the rate law is second order (rate = k[substrate][nucleophile]), while for an S\sub>N1 reaction, it is first order (rate = k[substrate]). youtube.com

Influence of Steric and Electronic Effects from the Trichlorobenzene Moiety on Reactivity

The three chlorine atoms on the benzene ring of this compound exert significant steric and electronic effects that modulate its reactivity in nucleophilic substitution reactions.

Steric Effects: The chlorine atom at the 2-position (ortho to the bromomethyl group) introduces considerable steric hindrance. libretexts.org In an S\sub>N2 reaction, which requires a backside attack by the nucleophile, this ortho-substituent can impede the approach of the nucleophile to the benzylic carbon, thereby decreasing the reaction rate compared to unsubstituted benzyl bromide. libretexts.orgyoutube.com This steric hindrance is a critical factor in favoring the S\sub>N1 mechanism under certain conditions, as the formation of the planar carbocation intermediate in the S\sub>N1 pathway alleviates this steric strain.

Electronic Effects: Chlorine atoms are electronegative and act as electron-withdrawing groups through the inductive effect (-I). They are also capable of donating electron density through resonance (+R effect) due to their lone pairs. For chlorine, the inductive effect generally outweighs the resonance effect. The three chlorine atoms on the benzene ring will, therefore, have a net electron-withdrawing effect.

Impact on S\sub>N1 Reactivity: Electron-withdrawing groups destabilize the benzyl carbocation intermediate formed during an S\sub>N1 reaction. This destabilization increases the activation energy for the S\sub>N1 pathway, making it less favorable compared to unsubstituted benzyl bromide.

Interactive Data Table: Predicted Effects of Trichlorobenzene Moiety on Nucleophilic Substitution

| Reaction Pathway | Steric Effect of 2-Cl | Electronic Effect of 2,4,5-Trichloro Groups | Overall Predicted Effect on Rate (Compared to Benzyl Bromide) |

| S\sub>N1 | Favors (relieves strain in carbocation) | Disfavors (destabilizes carbocation) | Likely decreased rate |

| S\sub>N2 | Disfavors (hinders nucleophile approach) | Ambiguous (stabilizes transition state, increases electrophilicity) | Likely significantly decreased rate due to dominant steric hindrance |

Radical Reactions and Electron Transfer Processes

In addition to nucleophilic substitution, this compound can participate in reactions involving radical intermediates and electron transfer processes.

Generation and Reactivity of Benzyl Radicals from Halogenated Benzyl Halides

The benzylic C-H bond is relatively weak, and the resulting benzyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. Benzylic halogenation, the substitution of a hydrogen atom at the benzylic position with a halogen, proceeds via a free radical mechanism, typically initiated by heat, light, or a radical initiator. numberanalytics.com

The 2,4,5-trichlorobenzyl radical can be generated from this compound through homolytic cleavage of the C-Br bond. This can be achieved under thermal or photochemical conditions, or by reaction with a radical initiator. numberanalytics.com The stability of this radical is enhanced by the resonance delocalization into the phenyl ring. The electron-withdrawing chlorine atoms may have a modest influence on the radical's stability. Once formed, this radical can participate in various reactions, such as abstraction of atoms from other molecules or addition to unsaturated systems.

Electrochemical Reduction Mechanisms of Bromomethyl Compounds

The electrochemical reduction of benzyl halides, including bromomethyl compounds, has been a subject of significant study. researchgate.netcecri.res.in These reactions typically proceed through the transfer of an electron to the molecule, leading to the cleavage of the carbon-halogen bond. The reduction of benzyl bromide in acetonitrile (B52724) generally occurs at a potential of around -1.6 V versus a saturated calomel (B162337) electrode (SCE).

The mechanism often involves a concerted dissociative electron transfer, where the electron is transferred to the σ* antibonding orbital of the C-Br bond, leading to immediate bond cleavage and the formation of a benzyl radical and a bromide ion. researchgate.net

R-CH₂-Br + e⁻ → [R-CH₂-Br]⁻• → R-CH₂• + Br⁻

The resulting benzyl radical can then undergo further reduction to a carbanion at the electrode surface, or it can dimerize to form bibenzyl derivatives. The specific products formed depend on the electrode material, the applied potential, and the reaction medium. For this compound, the presence of the electron-withdrawing chloro groups is expected to make the initial electron transfer more favorable (occur at a less negative potential) compared to unsubstituted benzyl bromide.

Single-Electron-Transfer (SET) Processes in Halogenated Benzyl Halide Transformations

Single-electron transfer (SET) is a fundamental step in many chemical transformations of halogenated benzyl halides. researcher.life In a SET process, a single electron is transferred from a donor species (which can be a chemical reductant or an electrode) to the benzyl halide. This initial electron transfer generates a radical anion, which then rapidly fragments to produce a benzyl radical and a halide anion, as described in the electrochemical reduction mechanism. libretexts.org

The generation of benzyl radicals via SET is a key step in various synthetic methodologies. For instance, photoredox catalysis can be employed to generate benzyl radicals from benzyl halides under mild conditions. chemrxiv.org In such systems, a photocatalyst absorbs light and then engages in a single-electron transfer with the benzyl halide to initiate the radical-forming process. The reduction potential of the benzyl halide is a critical factor in determining the feasibility of such SET processes. As mentioned, the electron-withdrawing nature of the trichlorobenzene moiety in this compound would likely lower its reduction potential, making it a suitable substrate for SET-based transformations. nih.gov

Interactive Data Table: Key Reactive Intermediates and Their Generation

| Intermediate | Generation Method | Key Features |

| 2,4,5-Trichlorobenzyl Carbocation | Heterolytic C-Br bond cleavage (S\sub>N1) | Resonance-stabilized, but destabilized by inductive effect of Cl atoms. |

| 2,4,5-Trichlorobenzyl Radical | Homolytic C-Br bond cleavage (thermal, photochemical), SET | Resonance-stabilized. |

| 2,4,5-Trichlorobenzyl Carbanion | Two-electron reduction of the benzyl halide | Highly reactive nucleophile and base. |

Electrophilic Aromatic Substitution Reactions on the Trichlorobenzene Ring

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the existing substituents: three chlorine atoms and one bromomethyl group. These substituents collectively determine the rate of reaction and the position of attack for incoming electrophiles. The mechanism for electrophilic aromatic substitution generally proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. msu.edulibretexts.orglibretexts.org

Directed Functionalization by Bromomethyl and Chlorine Substituents

The directing effects of the substituents on the benzene ring are crucial for predicting the outcome of further functionalization. Both inductive and resonance effects of each substituent must be considered.

Chlorine Substituents: Halogens, such as chlorine, are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic attack compared to unsubstituted benzene. libretexts.org This deactivation stems from their strong electron-withdrawing inductive effect. However, they are considered ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate when the attack occurs at the positions ortho or para to the halogen. libretexts.orglibretexts.org

Bromomethyl (-CH₂Br) Substituent: The bromomethyl group is generally considered a deactivating group. While an alkyl group (-CH₃) is typically weakly activating due to hyperconjugation and inductive effects, the presence of the electronegative bromine atom on the methyl group withdraws electron density from the ring via an inductive effect. This deactivating nature makes electrophilic substitution more difficult. Similar to halogens, the bromomethyl group is expected to be an ortho, para-director. reddit.com

In this compound, the aromatic ring is heavily substituted with electron-withdrawing groups, making it highly deactivated and less susceptible to further electrophilic aromatic substitution. The positions open for substitution are C3 and C6. The directing effects of the four substituents will compete. The three chlorine atoms direct incoming electrophiles to their ortho and para positions. The bromomethyl group also directs to its ortho and para positions. The cumulative effect of these deactivating groups makes further substitution reactions challenging, often requiring harsh reaction conditions.

| Substituent | Effect on Reactivity | Directing Influence | Primary Electronic Effect |

|---|---|---|---|

| -Cl (Chlorine) | Deactivating | Ortho, Para | Inductive withdrawal, Resonance donation |

| -CH₂Br (Bromomethyl) | Deactivating | Ortho, Para | Inductive withdrawal |

Dehalogenation and Reductive Transformations

Dehalogenation is a significant transformation for halogenated organic compounds, involving the removal of a halogen atom. For benzyl halides like this compound, this can refer to the cleavage of the C-Br bond in the bromomethyl group or the C-Cl bonds on the aromatic ring. These reductive processes are important in both organic synthesis and environmental remediation. epa.govoup.com

Catalytic and Non-Catalytic Dehalogenation Mechanisms of Benzyl Halides

The cleavage of the carbon-halogen bond in benzyl halides can be achieved through various catalytic and non-catalytic methods.

Catalytic Dehalogenation: Transition-metal catalysts are widely employed for the dehalogenation of benzyl halides. rsc.orgresearchgate.net Catalytic hydrogenation is a common approach, often utilizing noble metal catalysts like palladium (Pd) or platinum (Pt), sometimes supported on carbon. google.com These reactions typically involve a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like isopropanol. organic-chemistry.org The general mechanism involves the oxidative addition of the benzyl halide to the metal center, followed by a reductive step that cleaves the carbon-halogen bond and forms a carbon-hydrogen bond. Other metals like nickel, ruthenium, and iron have also been shown to catalyze these transformations. rsc.orgresearchgate.net

Non-Catalytic Dehalogenation: Dehalogenation can also be performed without a metal catalyst, often using specific reducing agents or reaction conditions.

Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) can reduce benzyl halides to the corresponding methylarenes. rsc.orgrsc.org

Phosphonic Acid System: A combination of phosphonic acid (H₃PO₃) and iodine (I₂) has been reported as a practical, metal-free method for the dehalogenation of various benzyl halides, including chlorides, bromides, and iodides. rsc.orgrsc.orgnih.gov

Radical Reactions: Some dehalogenation reactions proceed via a radical mechanism, which can be initiated by radical initiators like di-tert-butyl peroxide. organic-chemistry.org

| Method | Typical Reagents/Catalysts | General Characteristics |

|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Nickel, H₂ | Efficient, widely applicable, may require pressure. google.com |

| Transfer Hydrogenation | Ru(II) catalysts, isopropanol | Uses a liquid hydrogen donor instead of H₂ gas. organic-chemistry.org |

| Metal Hydride Reduction | NaBH₄, LiAlH₄ | Common laboratory reagents, good functional group tolerance. rsc.orgrsc.org |

| Phosphonic Acid System | H₃PO₃ / I₂ | Metal-free, uses inexpensive reagents. rsc.orgrsc.orgnih.gov |

Formation of Diarylmethanes via Electrophilic Substitution with Arenes using Benzyl Halides

Benzyl halides, including this compound, can act as electrophiles in Friedel-Crafts-type alkylation reactions with other aromatic compounds (arenes) to form diarylmethanes. rsc.orgnih.gov This transformation is a valuable method for constructing carbon-carbon bonds.

The reaction is typically promoted by a Lewis acid or a Brønsted acid. researchgate.net In the presence of an acid, the benzyl halide can form a benzyl carbocation, which is a potent electrophile. This carbocation is then attacked by an electron-rich arene, leading to the formation of a new C-C bond. A subsequent deprotonation step restores the aromaticity of the second ring, yielding the diarylmethane product.

Recent research has shown that phosphonic acid (H₃PO₃) can mediate this reaction under metal-free conditions. In the absence of iodine (which promotes dehalogenation), benzyl halides react smoothly with electron-rich arenes in the presence of H₃PO₃ to furnish a broad range of diarylmethanes in good yields. rsc.orgrsc.orgnih.gov This provides a greener and more economical alternative to traditional Lewis acid-catalyzed methods. The reactivity of the arene partner is crucial; arenes with electron-donating groups are more suitable for this electrophilic substitution.

Advanced Synthetic Applications and Derivative Chemistry

Utilization as a Building Block in Complex Molecule Synthesis

The 2,4,5-trichlorophenylmethyl moiety provided by this starting material can be incorporated into larger, more complex structures through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Organometallic Compounds (e.g., Organonickel Complexes)

While direct oxidative addition of the benzylic C-Br bond of 1-(Bromomethyl)-2,4,5-trichlorobenzene to a low-valent nickel(0) center is a plausible route to organonickel intermediates, a more common approach involves the preparation of an organomagnesium precursor. The compound can be converted into the corresponding Grignard reagent, (2,4,5-trichlorobenzyl)magnesium bromide, by reaction with magnesium metal. This organomagnesium species can then participate in transmetalation reactions with nickel(II) salts, such as nickel(II) chloride, to generate the desired organonickel complexes.

These resulting organonickel compounds, of the type [Ni(ArCH₂)(X)L₂] (where Ar = 2,4,5-trichlorophenyl, X = halide, L = ligand), are valuable reagents in their own right, particularly as catalysts or intermediates in cross-coupling reactions. For instance, nickel-mediated aryl-aryl coupling reactions, such as the Yamamoto coupling, are powerful methods for constructing large sp²-carbon networks and are integral to the synthesis of complex macrocycles and π-conjugated polymers. nih.gov

Table 1: Plausible Synthesis of an Organonickel Complex

| Step | Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Mg, THF | (2,4,5-Trichlorobenzyl)magnesium bromide | Grignard Formation |

Formation of Macrocyclic and Polymeric Structures

The bifunctional nature of this compound, possessing a reactive benzylic bromide and a modifiable aromatic ring, allows it to serve as a monomeric unit in the synthesis of macromolecules.

Polymer Synthesis: Polycondensation reactions can be achieved by reacting this compound with difunctional nucleophiles. For example, reaction with a bisphenol under Williamson ether synthesis conditions would yield a polyether. Similarly, reaction with a diamine could produce a polyamine. The properties of the resulting polymer would be heavily influenced by the rigid, bulky, and electron-poor 2,4,5-trichlorophenylmethyl repeating unit. The polymerization of structurally related monomers, such as 2,6-dibromo-4-(bromomethyl)phenol, has been reported to yield linear polymers under basic conditions. tandfonline.com

Macrocycle Synthesis: Intramolecular or intermolecular cyclization strategies can lead to the formation of macrocyclic structures. High-dilution conditions would favor the reaction of two molecules of this compound with a suitable difunctional linker, such as a dithiol or a diamine, to form a symmetrical macrocycle. Nickel-mediated coupling reactions are also extensively used for macrocyclization to produce cyclic molecules from haloaromatic precursors. nih.gov

Functional Group Interconversions of the Bromomethyl Group

The bromomethyl group is an excellent synthetic handle, readily undergoing nucleophilic substitution and oxidation reactions to introduce a variety of other functionalities.

Conversion to Carbonyl Compounds and Carboxylic Acids via Aerobic Oxidation

The conversion of the bromomethyl group to carbonyl and carboxyl functionalities is a valuable transformation. This is typically achieved in a two-step process. First, the bromide is displaced by a hydroxide (B78521) or carboxylate ion to form the corresponding benzylic alcohol, (2,4,5-trichlorophenyl)methanol. This hydrolysis can be accomplished using aqueous base.

Subsequently, the resulting alcohol can be oxidized. While traditional stoichiometric oxidants are effective, modern synthetic protocols often favor catalytic aerobic oxidation due to its environmental advantages, using oxygen or air as the terminal oxidant. Catalytic systems, often based on transition metals like copper, ruthenium, or palladium, in combination with co-catalysts such as nitroxyl (B88944) radicals (e.g., TEMPO), can selectively oxidize the primary benzylic alcohol to the corresponding aldehyde, 2,4,5-trichlorobenzaldehyde. Further oxidation under slightly more vigorous aerobic conditions can then yield the carboxylic acid, 2,4,5-trichlorobenzoic acid.

Table 2: Proposed Oxidation Pathway

| Step | Starting Material | Reagent(s) | Product | Transformation |

|---|---|---|---|---|

| 1 | This compound | H₂O, NaHCO₃ | (2,4,5-Trichlorophenyl)methanol | Hydrolysis (Sₙ2) |

| 2 | (2,4,5-Trichlorophenyl)methanol | O₂, Metal Catalyst (e.g., Cu/TEMPO) | 2,4,5-Trichlorobenzaldehyde | Selective Aerobic Oxidation |

Introduction of Nitrogenous (e.g., Azides), Sulfur, or other Heteroatom Functionalities

The high reactivity of the benzylic bromide in this compound makes it an excellent substrate for Sₙ2 reactions with a wide array of heteroatom nucleophiles.

Nitrogen Functionalities: The introduction of an azide (B81097) group is a particularly useful transformation, as azides are versatile intermediates for the synthesis of amines (via reduction) and triazoles (via cycloaddition). The reaction of this compound with sodium azide in a polar aprotic solvent like DMF is an efficient method for producing 1-(azidomethyl)-2,4,5-trichlorobenzene. This reaction is typically high-yielding and clean. derpharmachemica.comresearchgate.net

Sulfur and Other Heteroatom Functionalities: Sulfur nucleophiles are known to be particularly potent, and they react readily with benzylic halides. libretexts.org Thiolate salts (RS⁻), for instance, will displace the bromide to form thioethers (ArCH₂-SR). Other sulfur nucleophiles like thiocyanate (B1210189) (SCN⁻) and thiosulfate (B1220275) (S₂O₃²⁻) can also be employed to introduce sulfur-containing moieties. rsc.org Similarly, phosphorus nucleophiles like triphenylphosphine (B44618) can be used to form the corresponding phosphonium (B103445) salt, a key intermediate in the Wittig reaction.

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | 1-(Azidomethyl)-2,4,5-trichlorobenzene |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether (-SCH₃) | Methyl (2,4,5-trichlorobenzyl) sulfide |

| Thiocyanate | Potassium thiocyanate (KSCN) | Thiocyanate (-SCN) | (2,4,5-Trichlorobenzyl) thiocyanate |

Regioselective and Stereoselective Transformations involving this compound

The concepts of regioselectivity and stereoselectivity become relevant when subsequent reactions create new isomers or stereocenters from derivatives of this compound.

Regioselectivity: The parent molecule has limited sites for regiochemical differentiation, with the primary reaction occurring at the benzylic carbon. However, regioselectivity can be a critical consideration in reactions involving the aromatic ring of its derivatives. For example, in an electrophilic aromatic substitution reaction on a derivative such as (2,4,5-trichlorophenyl)acetic acid, the existing chloro- and alkyl-substituents would direct the incoming electrophile. The three chlorine atoms are deactivating and ortho-, para-directing, while the side chain is weakly activating and also ortho-, para-directing. The outcome would depend on the interplay of these directing effects and steric hindrance, leading to a specific regioisomer. Interestingly, regioselective isomerizations have been observed in related systems; for example, 1-bromo-2,3,4-trichlorobenzene (B43034) can be isomerized to 1,2,3-trichloro-5-bromobenzene under basic conditions, highlighting the potential for halogen rearrangement on the ring. google.com

Stereoselectivity: this compound is an achiral molecule. Therefore, stereoselective transformations require the introduction of chirality. This could be accomplished by reacting it with a chiral nucleophile to create a pair of diastereomers. Alternatively, a derivative of the starting material could undergo a reaction that creates a new stereocenter. For example, the reduction of a ketone derived from this compound using a chiral reducing agent (e.g., a CBS catalyst) would be a stereoselective transformation, yielding a non-racemic mixture of the corresponding secondary alcohol. Without the introduction of a chiral element, reactions at the benzylic position will typically yield racemic mixtures if a new stereocenter is formed.

Development of Novel Reagents and Ligands from Trichlorobenzene Scaffolds

The development of new reagents and ligands is a cornerstone of innovation in chemical synthesis, enabling the discovery of more efficient and selective transformations. The use of this compound as a building block allows for the systematic modification of ligand architecture, leading to the fine-tuning of their catalytic activity and selectivity.

Synthesis of Phosphine (B1218219) Ligands

Phosphine ligands are a critical class of ancillary ligands in transition-metal catalysis, playing a pivotal role in a vast array of organic transformations. The reaction of this compound with various phosphide (B1233454) nucleophiles provides a direct route to novel phosphine ligands incorporating the 2,4,5-trichlorobenzyl moiety.

For instance, the reaction with diphenylphosphine (B32561) can yield (2,4,5-trichlorobenzyl)diphenylphosphine. The synthesis of such phosphine ligands often proceeds via the corresponding phosphine oxides, which are subsequently reduced to the desired phosphines. This two-step process generally provides stable intermediates and allows for easier purification.

Table 1: Synthesis of a Trichlorobenzyl-Substituted Phosphine Oxide

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Diphenylphosphine Oxide Anion | (2,4,5-Trichlorobenzyl)diphenylphosphine oxide | Nucleophilic Substitution |

The resulting phosphine ligands, bearing the bulky and electron-withdrawing trichlorobenzyl group, can be explored in various catalytic applications, such as cross-coupling reactions, where the ligand's steric and electronic properties can significantly impact the efficiency and selectivity of the catalyst.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have revolutionized the field of catalysis, serving as highly effective ligands for a broad range of transition metals. The synthesis of precursors to these ligands, typically imidazolium (B1220033) salts, can be achieved using this compound.

The reaction of this benzyl (B1604629) bromide derivative with a substituted imidazole, such as 1-mesitylimidazole, leads to the formation of the corresponding N-(2,4,5-trichlorobenzyl)imidazolium bromide. This salt is a direct precursor to the NHC ligand, which can be generated in situ by deprotonation with a suitable base.

Table 2: Synthesis of a Trichlorobenzyl-Substituted Imidazolium Salt

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 1-Mesitylimidazole | 1-Mesityl-3-(2,4,5-trichlorobenzyl)imidazolium bromide | N-Alkylation |

The incorporation of the trichlorobenzene scaffold into the NHC structure can influence the stability of the resulting metal complexes and modulate their catalytic activity. These tailored NHC ligands are promising candidates for applications in olefin metathesis, cross-coupling reactions, and other important organic transformations.

The continued exploration of this compound as a building block is expected to yield a new generation of reagents and ligands with unique properties, further expanding the toolbox of synthetic chemists and enabling the development of more efficient and sustainable chemical processes.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. emory.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of protons: those on the aromatic ring and those in the bromomethyl group.

Aromatic Protons: The benzene (B151609) ring contains two protons. Due to the substitution pattern, one proton is at the C3 position and the other at the C6 position. These protons are in different chemical environments and are expected to appear as singlets, or as doublets with a small long-range coupling constant. The strong electron-withdrawing effect of the three chlorine atoms will shift these signals downfield compared to unsubstituted benzene (δ ~7.3 ppm). wisc.edu The proton at C3 is flanked by two chlorine atoms, while the proton at C6 is adjacent to a chlorine atom and the bromomethyl group, resulting in slightly different chemical shifts.

Benzylic Protons: The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and will appear as a sharp singlet. This signal is typically found in the range of δ 4.4-4.7 ppm, a characteristic region for benzylic halides.

Predicted ¹H NMR Chemical Shifts for 1-(Bromomethyl)-2,4,5-trichlorobenzene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (C3-H) | 7.5 - 7.7 | Singlet (s) |

| Ar-H (C6-H) | 7.4 - 7.6 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached atoms and their positions on the ring. rsc.org

Aromatic Carbons: The six carbons of the benzene ring will have different chemical shifts. The carbons directly bonded to chlorine atoms (C2, C4, C5) will be significantly affected. The carbon attached to the bromomethyl group (C1) and the carbons bearing protons (C3, C6) will also have characteristic shifts. The effects of halogen substituents on ¹³C chemical shifts in benzene rings are well-documented and are known to be approximately additive. rsc.org

Benzylic Carbon: The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the range of δ 30-35 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 1 (-CH₂Br) | 135 - 140 |

| C 2 (-Cl) | 132 - 136 |

| C 3 (-H) | 130 - 133 |

| C 4 (-Cl) | 133 - 137 |

| C 5 (-Cl) | 131 - 135 |

| C 6 (-H) | 129 - 132 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. nptel.ac.in

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at C3 and C6 if there is a discernible long-range coupling, confirming their spatial proximity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.org It would show a correlation between the C3 proton signal and the C3 carbon signal, the C6 proton and the C6 carbon, and the benzylic protons with the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). libretexts.orgyoutube.com It provides the key to connecting the different parts of the molecule. For instance, the benzylic protons (-CH₂Br) would show correlations to the aromatic carbons C1, C2, and C6, definitively placing the bromomethyl group on the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are coupled through bonds. science.gov A NOESY spectrum would show a cross-peak between the benzylic protons and the aromatic proton at the C6 position, providing further confirmation of the substituent arrangement.

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

|---|---|---|---|

| COSY | H6 | H3 (if coupled) | Proximity of aromatic protons |

| HSQC | H3 | C3 | Direct C-H attachment |

| H6 | C6 | Direct C-H attachment | |

| -CH₂ Br | -C H₂Br | Direct C-H attachment | |

| HMBC | -CH₂ Br | C1, C2, C6 | Position of -CH₂Br group |

| H3 | C1, C2, C4, C5 | Connectivity of C3 proton | |

| H6 | C1, C2, C4, C5 | Connectivity of C6 proton |

| NOESY | -CH₂ Br | H6 | Spatial proximity |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecule and its fragments. The presence of bromine and chlorine, both of which have multiple abundant isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), creates a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence and number of these halogen atoms. docbrown.info

Calculated Exact Masses and Isotopic Abundances for the Molecular Ion of C₇H₄BrCl₃

| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₇H₄⁷⁹Br³⁵Cl₃ | 291.8320 | 100.0 |

| C₇H₄⁸¹Br³⁵Cl₃ | 293.8299 | 97.9 |

| C₇H₄⁷⁹Br³⁵Cl₂³⁷Cl | 293.8290 | 97.5 |

| C₇H₄⁸¹Br³⁵Cl₂³⁷Cl | 295.8270 | 95.4 |

| C₇H₄⁷⁹Br³⁵Cl³⁷Cl₂ | 295.8261 | 31.7 |

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides valuable structural information. libretexts.org

Molecular Ion (M⁺˙): The peak corresponding to the intact ionized molecule will be observed, with its characteristic isotopic cluster.

Loss of Bromine ([M-Br]⁺): A very common and often dominant fragmentation pathway for benzyl (B1604629) bromides is the loss of the bromine radical (·Br) to form a stable trichlorobenzyl cation. This fragment is often the base peak (the most intense peak) in the spectrum.

Loss of Chlorine ([M-Cl]⁺): Loss of a chlorine radical (·Cl) is also possible, leading to a bromochlorobenzyl cation.

Tropylium (B1234903) Ion Formation: The benzyl cation fragment may rearrange to form a more stable substituted tropylium ion.

Loss of HBr or HCl: Elimination of hydrogen bromide or hydrogen chloride can also occur.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Proposed Structure/Loss |

|---|---|---|

| [C₇H₄BrCl₃]⁺˙ | 292 | Molecular Ion (M⁺˙) |

| [C₇H₄Cl₃]⁺ | 213 | [M - Br]⁺ |

| [C₇H₄BrCl₂]⁺ | 257 | [M - Cl]⁺ |

| [C₆H₃Cl₃]⁺ | 179 | Loss of ·CH₂Br |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. acs.org The absorption of infrared radiation or the scattering of laser light causes the bonds within the molecule to vibrate at specific frequencies, which are characteristic of the bond type and its environment.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretch: Medium bands from the -CH₂Br group in the 2980-2850 cm⁻¹ region. pressbooks.pub

Aromatic C=C Stretch: A series of bands of varying intensity between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the substituted benzene ring.

Aromatic C-H Bending: The out-of-plane (OOP) C-H bending vibrations are particularly diagnostic of the substitution pattern. For the two adjacent hydrogens in a 1,2,4,5-tetrasubstituted ring, a strong absorption is expected in the 900-850 cm⁻¹ region.

C-Cl Stretch: Strong absorptions characteristic of aryl chlorides are expected in the fingerprint region, typically between 1100 cm⁻¹ and 800 cm⁻¹.

CH₂ Scissoring: A deformation vibration for the -CH₂Br group, typically around 1435-1405 cm⁻¹.

C-Br Stretch: A strong absorption for the alkyl bromide is expected at lower frequencies, generally in the 650-550 cm⁻¹ range. researchgate.net

Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| CH₂ Scissoring | 1435 - 1405 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 850 | Strong |

| C-Cl Stretch | 1100 - 800 | Strong |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Intermolecular Interactionsrsc.org

While specific, publicly available crystallographic data for this compound is limited, the solid-state structure can be predicted based on analogous halogenated aromatic compounds. researchgate.netresearchgate.net The crystal lattice would be stabilized by a combination of weak, non-covalent forces. Key expected interactions include halogen bonding (specifically Cl···Br, Cl···Cl), π-π stacking interactions between the electron-deficient trichlorobenzene rings, and weak C-H···Cl/Br hydrogen bonds. rsc.org These interactions collectively determine the crystal's density, melting point, and solubility.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric or non-centrosymmetric group within the crystal system | Defines the specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined experimentally | Defines the size and shape of the repeating unit of the crystal lattice. |

| Intermolecular Interactions | Halogen bonds (Cl···Br, Cl···Cl), π-π stacking, C-H···X (X=Cl, Br) | Governs the packing of molecules in the solid state, influencing physical properties. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The compound is separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "molecular fingerprint" for definitive identification. cdc.govescholarship.org

The analysis is typically performed using a non-polar or semi-polar capillary column. semanticscholar.org The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of bromine ([M-Br]⁺), chlorine ([M-Cl]⁺), and the bromomethyl group ([M-CH₂Br]⁺). nist.gov GC-MS is invaluable for both qualitative identification and quantitative purity assessment. nih.gov

| Parameter | Typical Condition/Value |

|---|---|

| GC Column | DB-5ms or similar (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | Initial temp 50-100°C, ramp to 280-300°C at 10-20°C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Expected m/z Fragments | Molecular ion (C₇H₄BrCl₃⁺), [M-Br]⁺, [M-Cl]⁺, [M-CH₂Br]⁺, C₆H₂Cl₃⁺ |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, particularly for samples that may contain non-volatile impurities. nih.gov Given the compound's non-polar nature, a reversed-phase HPLC (RP-HPLC) method is most appropriate. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water. rsc.org this compound, being hydrophobic, is retained on the column and elutes at a specific retention time determined by the exact mobile phase composition. Detection is typically achieved using a UV detector, as the trichlorobenzene ring absorbs UV light. sigmaaldrich.com The area of the peak in the resulting chromatogram is proportional to the compound's concentration, allowing for accurate quantification of purity.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecyl-silica), e.g., 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~220 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Electrochemical Characterization Techniques for Mechanistic Studies (e.g., Cyclic Voltammetry)sciepub.com

Electrochemical techniques, such as Cyclic Voltammetry (CV), can be employed to investigate the redox properties of this compound. Specifically, CV is well-suited to study the reduction of the carbon-bromine bond in the bromomethyl group. Benzyl halides are known to be electrochemically active, undergoing reduction at relatively negative potentials. nih.govprinceton.edu

A typical CV experiment would involve scanning the potential of a working electrode in a solution containing the compound, a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate), and an appropriate organic solvent (e.g., acetonitrile). The resulting voltammogram for this compound is expected to show an irreversible cathodic (reduction) peak. This irreversibility arises from the rapid cleavage of the C-Br bond upon single-electron transfer, forming a trichlorobenzyl radical and a bromide anion. chemrxiv.org The potential at which this reduction occurs provides insight into the electron-accepting nature of the molecule, which is influenced by the three electron-withdrawing chlorine atoms on the aromatic ring.

| Parameter | Typical Condition/Observation |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon or Platinum |

| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Expected Process | Irreversible reduction of the C-Br bond |

| Expected Observation | A single cathodic peak on the forward scan with no corresponding anodic peak on the reverse scan. |

Theoretical and Computational Chemistry of 1 Bromomethyl 2,4,5 Trichlorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries, which correspond to the lowest energy arrangement of atoms. For a molecule like 1-(bromomethyl)-2,4,5-trichlorobenzene, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Below is a table of typical bond lengths and angles for chlorobenzene (B131634) calculated using DFT, which serves as a reference for the expected values in the benzene (B151609) ring portion of this compound. researchgate.netuwosh.edu

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value |

| Bond Length | C-C (aromatic) | ~1.385 Å | ~1.400 Å |

| Bond Length | C-Cl | ~1.820 Å | ~1.737 Å |

| Bond Length | C-H | ~1.071 Å | ~1.083 Å |

| Bond Angle | C-C-C | ~120.2° | ~120.0° |

| Bond Angle | C-C-Cl | ~118.8° | ~121.7° |

Note: The data presented is for the analogous compound chlorobenzene. The presence of additional substituents on this compound would cause further variations in these parameters.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals can predict the most likely pathways for chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely associated with the antibonding orbitals of the C-Br bond in the bromomethyl group, as well as the π* system of the ring. The electron-withdrawing nature of the chlorine atoms lowers the energy of both the HOMO and LUMO compared to unsubstituted toluene. nih.govrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com In electrophilic aromatic substitution reactions, an electrophile would attack the regions of the ring where the HOMO has the highest electron density. acs.orgmdpi.com Conversely, in nucleophilic reactions, such as an SN2 reaction at the benzylic carbon, the nucleophile attacks the atom where the LUMO is most localized, which is the carbon of the CH₂Br group.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | 1.16 | 10.40 |

| Substituted Benzene (Example) | -6.30 | -1.81 | 4.49 |

Note: Values are illustrative and taken from DFT calculations on benzene and a representative substituted triazine derivative to show the effect of substituents on the HOMO-LUMO gap. irjweb.comresearchgate.net The specific values for this compound would require dedicated calculation.

Molecular Dynamics (MD) Simulations of Reaction Mechanisms

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model complex processes like chemical reactions, revealing the dynamic evolution of the system from reactants to products via a transition state.

For this compound, MD simulations could be employed to investigate the mechanism of nucleophilic substitution reactions at the benzylic carbon. For instance, the reaction with a nucleophile (e.g., a cyanide ion) could be simulated in a solvent box (e.g., water or DMSO) to observe the reaction trajectory. arxiv.org Such simulations can provide insights into the role of the solvent in stabilizing intermediates and transition states, and can help to elucidate whether the reaction proceeds through an SN1 or SN2 mechanism. nih.gov MD simulations of halogenated organic compounds are also used to understand their interactions and degradation pathways in various environments. science.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using DFT calculations. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra. github.io For this compound, predictions would show distinct signals for the two aromatic protons and the methylene (B1212753) protons, with chemical shifts influenced by the electronic effects of the chloro and bromo substituents. youtube.com Machine learning algorithms are also becoming increasingly powerful for rapid and accurate NMR shift prediction. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. nih.gov The calculated IR spectrum for this compound would show characteristic peaks for C-H stretching in the aromatic ring, C-Cl stretching, C-Br stretching, and various bending modes of the benzene ring. researchgate.netsapub.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. mdpi.com The calculations provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. The predicted UV-Vis spectrum for this compound would likely show absorptions in the UV region, corresponding to π → π* transitions within the substituted benzene ring. sapub.org

Computational Modeling of Reaction Kinetics and Thermodynamics

Computational models are essential for understanding the energetics and rates of chemical reactions. By calculating the potential energy surface, key kinetic and thermodynamic parameters can be determined.

For a reaction involving this compound, such as a nucleophilic substitution, computational methods can be used to locate the transition state structure. researchgate.net The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is crucial for determining the reaction rate constant via transition state theory. researchgate.net Kinetic investigations on similar systems, like the radical benzylic bromination, have been successfully modeled to understand reaction orders and mechanisms. acs.org

Furthermore, the thermodynamic favorability of a reaction can be assessed by calculating the change in Gibbs free energy (ΔG) between the products and reactants. bcrec.id These calculations consider the electronic energies, zero-point vibrational energies, and thermal corrections to enthalpy and entropy. researchgate.netuva.es

| Reaction Parameter | Description | Application Example |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Calculating the rate of SN2 substitution at the benzylic carbon. |

| Reaction Energy (ΔH) | The net change in enthalpy during a reaction (exothermic or endothermic). | Determining if the chlorination of a benzene ring is favorable. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of a reaction. | Predicting the equilibrium position of a substitution reaction. |

In Silico Studies of Molecular Interactions and Binding Affinities for Analogous Compounds

In silico techniques, particularly molecular docking, are used to predict how a molecule (a ligand) interacts with a biological macromolecule, typically a protein receptor. These methods are fundamental in drug discovery and toxicology to predict the binding mode and affinity of a compound to a specific target. researchgate.netufv.br

While this compound itself may not be a primary candidate for drug design, its structural motifs are present in many biologically active compounds. Molecular docking studies on analogous halogenated aromatic compounds can reveal how they fit into the active site of an enzyme and what types of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) stabilize the complex. nih.govscivisionpub.comnih.gov The binding affinity, often expressed as a binding energy (kcal/mol), is calculated to quantify the strength of the interaction. Lower binding energies typically indicate a more potent inhibitor or ligand. nih.gov These studies can provide valuable insights into the potential biological activity or toxicity of the compound and its derivatives. researchgate.net

| Analogous Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

| Halogenated Biphenyl | Fungal Demethylase (1EA1) | -7.0 to -8.5 | Hydrophobic, C-H···π |

| Halogenated Steroidomimetic | 17β-HSD1 | -10.2 to -11.9 | Hydrogen bonds, π-interactions |

| Halogenated Prostaglandin | Oxidoreductase (4KEW) | > -71.0 (docking score) | Hydrogen bonds, van der Waals |

Note: The data is from docking studies on various analogous halogenated compounds to illustrate the concept of binding affinity prediction. nih.govscivisionpub.commdpi.com

Environmental Chemical Transformations and Fate of Trichlorobenzene Derivatives

Biotransformation Pathways in Environmental Systems (Focus on Mechanisms)

Biotransformation, or the enzyme-catalyzed alteration of chemical compounds by living organisms, is a critical process in the environmental breakdown of xenobiotics like trichlorobenzenes. The specific pathways and rates are highly dependent on the prevailing environmental conditions, particularly the presence or absence of oxygen.

Under anaerobic (oxygen-deficient) conditions, such as those found in saturated soils, buried sediments, and some groundwater systems, the primary biodegradation pathway for highly chlorinated benzenes is reductive dechlorination. cdc.govcdc.gov This process involves the sequential removal of chlorine atoms from the benzene (B151609) ring, with the chlorinated compound serving as an electron acceptor. youtube.com

Methanogenic microbial consortia are often responsible for this transformation. cdc.govnih.gov For instance, studies on anaerobic sewage sludge have demonstrated the biotransformation of hexachlorobenzene (B1673134) through various isomers of tetrachlorobenzene and trichlorobenzene. nih.gov The major pathway identified was the conversion of hexachlorobenzene to pentachlorobenzene, then to 1,2,3,5-tetrachlorobenzene, and finally to 1,3,5-trichlorobenzene (B151690). nih.gov A minor pathway also produced 1,2,4-trichlorobenzene (B33124), which was further dechlorinated to dichlorobenzenes. nih.gov

In a methanogenic microbial consortium enriched from polluted sediments, 1,2,4-TCB was shown to be dechlorinated to 1,4-dichlorobenzene (B42874) (1,4-DCB) and subsequently to monochlorobenzene (CB). nih.gov The degradation of all three TCB isomers under methanogenic conditions to mono- and dichlorobenzenes has been observed, though often after a significant lag period. cdc.gov The half-lives for this process can vary significantly depending on the specific isomer and environmental conditions, with reported values in one study being approximately 23 days for 1,2,3-TCB, 41 days for 1,2,4-TCB, and 35 days for 1,3,5-TCB in an anaerobic sediment slurry. cdc.gov

Table 1: Anaerobic Reductive Dechlorination of Trichlorobenzene Isomers

| Isomer | Primary Metabolites | Reference |

|---|---|---|

| 1,2,4-Trichlorobenzene | 1,4-Dichlorobenzene, Monochlorobenzene | cdc.govnih.gov |

| 1,2,3-Trichlorobenzene | Dichlorobenzenes, Monochlorobenzene | cdc.gov |

| 1,3,5-Trichlorobenzene | Dichlorobenzenes, Monochlorobenzene | cdc.gov |

In the presence of oxygen, the biodegradation of trichlorobenzenes is generally a slower process compared to reductive dechlorination, and the rate of degradation tends to decrease as the degree of chlorination increases. cdc.gov Certain aerobic bacteria, however, can utilize lower-chlorinated benzenes as their sole source of carbon and energy. ub.edunih.gov

The mechanism is initiated by an oxidative attack on the aromatic ring, typically catalyzed by dioxygenase enzymes. ub.eduethz.ch This initial step forms a chlorinated cis-dihydrodiol, which is then converted to a corresponding chlorocatechol by a dehydrogenase. ub.eduethz.ch The chlorocatechol then undergoes ring cleavage, usually via an ortho-cleavage pathway, to form chloromuconic acids. ub.eduoup.com These intermediates are further metabolized into the Krebs cycle, leading to the mineralization of the compound. ub.edu